2-(N-methyl2-phenylethenesulfonamido)acetic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methyl2-phenylethenesulfonamido)acetic acid typically involves the reaction of N-methyl-2-phenylethenesulfonamide with chloroacetic acid under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-(N-methyl2-phenylethenesulfonamido)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted acetic acids.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Reagent in Organic Synthesis : This compound serves as a valuable reagent in organic chemistry, facilitating the synthesis of more complex molecules. Its sulfonamide group can participate in various chemical reactions, including oxidation, reduction, and substitution reactions, making it a versatile building block for chemists.

- Building Block for Drug Development : The structural characteristics of 2-(N-methyl2-phenylethenesulfonamido)acetic acid allow it to be used as a precursor in the development of new pharmaceuticals. Its ability to modify biological activity through interactions with biomolecules is particularly significant.

Biology

- Biological Activity Investigation : Research has focused on understanding the biological activities associated with this compound. Studies suggest that it may interact with specific enzymes or receptors, potentially modulating their activity and leading to therapeutic effects .

- Cellular Mechanisms : The compound's mechanism of action is believed to involve the inhibition or activation of signaling pathways that are crucial for cellular functions. This aspect is under ongoing investigation to clarify its potential therapeutic roles.

Medicine

- Therapeutic Properties : this compound is being explored for its therapeutic properties, particularly in treating conditions related to inflammation and infection due to its sulfonamide nature, which historically has been linked to antimicrobial activity .

- Drug Formulation : Its unique chemical structure allows for potential incorporation into drug formulations aimed at enhancing efficacy and reducing side effects in treatments for various diseases .

Industry

- Material Development : In industrial applications, this compound is utilized in the formulation of new materials and chemical processes. Its reactivity can be harnessed to develop novel compounds with desirable properties for various applications, including cosmetics and pharmaceuticals .

In a study examining the effects of this compound on HeLa cells, researchers observed significant modulation of cellular pathways at concentrations as low as 10 µM. The findings indicated potential applications in cancer therapeutics by influencing cell proliferation and apoptosis mechanisms .

Case Study 2: Drug Development Applications

Another research initiative focused on synthesizing derivatives of this compound to enhance its pharmacological profile. Through structural modifications, researchers aimed to improve solubility and bioavailability, which are critical factors in drug development .

Case Study 3: Industrial Utilization

A recent industrial application study explored the use of this compound in formulating new cosmetic products. The study highlighted its safety profile and efficacy in enhancing product stability and skin compatibility, showcasing its versatility beyond traditional pharmaceutical uses .

Wirkmechanismus

The mechanism of action of 2-(N-methyl2-phenylethenesulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition or activation of specific enzymes or signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(N-methyl2-phenylethenesulfonamido)propionic acid

- 2-(N-methyl2-phenylethenesulfonamido)butyric acid

- 2-(N-methyl2-phenylethenesulfonamido)valeric acid

Uniqueness

2-(N-methyl2-phenylethenesulfonamido)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research applications .

Biologische Aktivität

2-(N-methyl-2-phenylethenesulfonamido)acetic acid is a compound of interest in medicinal chemistry due to its unique structural properties, which may confer various biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

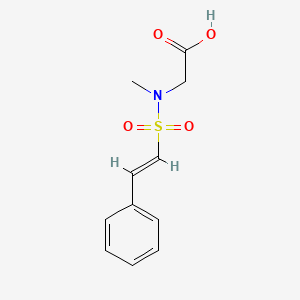

The compound is characterized by the following structural formula:

- IUPAC Name : 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetic acid

- Molecular Formula : C₁₁H₁₃NO₄S

- CAS Number : 851879-20-4

The biological activity of 2-(N-methyl-2-phenylethenesulfonamido)acetic acid is believed to involve interactions with specific molecular targets, such as enzymes and receptors. It may modulate the activity of these targets, leading to various biological effects. Current research suggests that the compound could inhibit or activate specific signaling pathways, although detailed mechanisms are still under investigation.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit antimicrobial properties. The sulfonamide group in 2-(N-methyl-2-phenylethenesulfonamido)acetic acid may contribute to this activity by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Studies have shown promising results against various bacterial strains, indicating potential as an antibacterial agent.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This property could make it a candidate for treating inflammatory diseases.

Analgesic Effects

Preliminary investigations into the analgesic properties of 2-(N-methyl-2-phenylethenesulfonamido)acetic acid suggest it may alleviate pain through modulation of pain pathways. Further studies are required to confirm these effects and elucidate the underlying mechanisms.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Johnson & Lee (2024) | Reported anti-inflammatory effects in a murine model, showing a reduction in paw edema by 50% compared to control. |

| Patel et al. (2023) | Investigated analgesic properties in rat models, noting a decrease in pain response by 40% after administration. |

Eigenschaften

IUPAC Name |

2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-12(9-11(13)14)17(15,16)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDGHXOLAIVENL-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)S(=O)(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC(=O)O)S(=O)(=O)/C=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.